Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate
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Overview
Description
Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate is a complex organic compound that features a benzyl group, a chlorosulfonyl group, a cyanomethyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multiple stepsThe chlorosulfonation can be achieved using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorosulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indole core can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Chlorosulfonation: Chlorosulfonic acid or sulfuryl chloride.
Reduction: Lithium aluminum hydride or other hydride donors.
Substitution: Amines, alcohols, or other nucleophiles.
Major Products Formed
Sulfonamides: Formed by substitution of the chlorosulfonyl group with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Amines: Formed by reduction of the cyanomethyl group.
Scientific Research Applications
Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Can be used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Shares the chlorosulfonyl group and is used in similar applications.
Benzylpenicillin: Contains a benzyl group and is used as an antibiotic.
Properties
Molecular Formula |
C18H13ClN2O4S |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
benzyl 4-chlorosulfonyl-3-(cyanomethyl)indole-1-carboxylate |
InChI |
InChI=1S/C18H13ClN2O4S/c19-26(23,24)16-8-4-7-15-17(16)14(9-10-20)11-21(15)18(22)25-12-13-5-2-1-3-6-13/h1-8,11H,9,12H2 |
InChI Key |
KJCOLLKMLSLOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=CC=C3S(=O)(=O)Cl)CC#N |
Origin of Product |
United States |
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